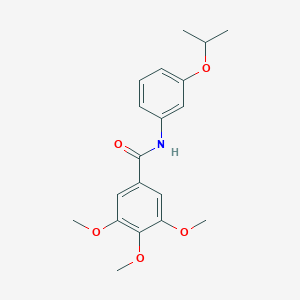![molecular formula C17H17NO2 B268315 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268315.png)
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting the activity of these enzymes, 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide can alter the downstream signaling events that occur in response to various stimuli, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide are diverse and depend on the specific cellular context in which it is used. Some of the effects that have been observed in various studies include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has also been found to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide in laboratory experiments is its specificity for certain protein kinases, which allows for precise modulation of cellular signaling pathways. Additionally, 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of using 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is its potential toxicity, which can vary depending on the specific experimental conditions and cell types used.
Future Directions
There are several potential future directions for research on 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases, which could have therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide and its effects on various cellular processes. Finally, the potential neuroprotective effects of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide warrant further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide involves the reaction of N-phenyl-4-hydroxybenzamide with 2-methyl-2-propen-1-ol in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of the final product.
Scientific Research Applications
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of biology and medicine. One of the most promising applications of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is its use as a tool for studying the role of protein kinases in cellular signaling pathways. 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK, which are all involved in important cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
Product Name |
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11H,1,12H2,2H3,(H,18,19) |
InChI Key |
BGEQNRRTLASZGP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)



![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

